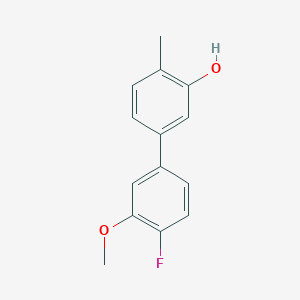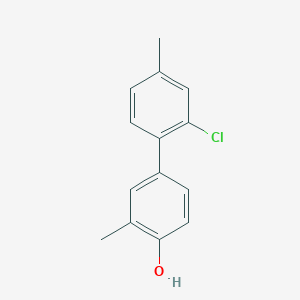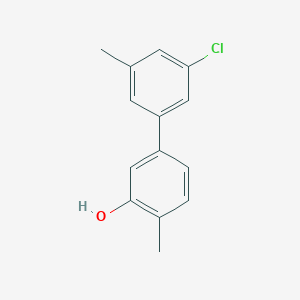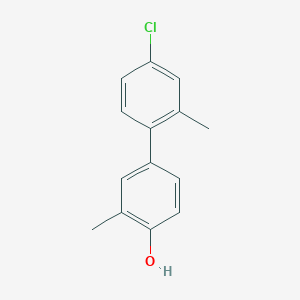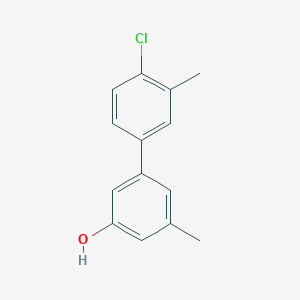
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% (5-MCP-3-MP) is an aromatic chemical compound that is synthesized from the reaction of 4-methylphenol and 3-chloro-4-methylphenol. It is a white solid with a melting point of 86-88°C and is soluble in ethanol and other organic solvents. 5-MCP-3-MP is used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is a useful reagent in organic synthesis as it can be used to prepare a variety of aromatic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is also used in the synthesis of polymers, such as polycarbonates and polyesters. Additionally, 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is used in the synthesis of nanomaterials and nanoparticles for use in medical and other applications.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of aromatic compounds. It is also believed to be involved in the formation of polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% are not well understood. However, it is believed that the compound does not have any significant adverse effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95%. The compound could be used in the synthesis of more complex aromatic compounds and polymers. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, the compound could be used in the synthesis of new nanomaterials and nanoparticles for use in medical and other applications.
Métodos De Síntesis
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is synthesized through the reaction of 4-methylphenol and 3-chloro-4-methylphenol. This reaction is conducted in aqueous media and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces a white solid that is 95% pure. The purity of the product can be further increased by recrystallization or chromatography.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(7-13(16)6-9)11-4-3-10(2)14(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQPMFFEMEFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683858 |
Source


|
| Record name | 3'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-56-4 |
Source


|
| Record name | 3'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

